molecular formula C7H17ClN2O B15304135 (3S)-3-amino-N,4-dimethylpentanamide hydrochloride

(3S)-3-amino-N,4-dimethylpentanamide hydrochloride

Cat. No.: B15304135
M. Wt: 180.67 g/mol
InChI Key: VGDRZGMCGYGDCI-RGMNGODLSA-N
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Description

(3S)-3-amino-N,4-dimethylpentanamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its specific stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-N,4-dimethylpentanamide hydrochloride typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of a chiral amine with a suitable carboxylic acid derivative under controlled conditions to form the desired amide. The hydrochloride salt is then formed by treating the amide with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by optimizing reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-N,4-dimethylpentanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oximes, while reduction of the amide group may produce primary or secondary amines .

Scientific Research Applications

(3S)-3-amino-N,4-dimethylpentanamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-3-amino-N,4-dimethylpentanamide hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is used. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H17ClN2O

Molecular Weight

180.67 g/mol

IUPAC Name

(3S)-3-amino-N,4-dimethylpentanamide;hydrochloride

InChI

InChI=1S/C7H16N2O.ClH/c1-5(2)6(8)4-7(10)9-3;/h5-6H,4,8H2,1-3H3,(H,9,10);1H/t6-;/m0./s1

InChI Key

VGDRZGMCGYGDCI-RGMNGODLSA-N

Isomeric SMILES

CC(C)[C@H](CC(=O)NC)N.Cl

Canonical SMILES

CC(C)C(CC(=O)NC)N.Cl

Origin of Product

United States

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